Benzyl 2-azido-3,6-di-O-benzyl-2-deoxy--D-glucopyranoside
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Overview
Description
Phenylmethyl 2-azido-2-deoxy-3,6-bis-O-(phenylmethyl)-beta-D-glucopyranoside: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its glucopyranoside structure, which is modified with azido and phenylmethyl groups. These modifications impart unique chemical properties, making it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenylmethyl 2-azido-2-deoxy-3,6-bis-O-(phenylmethyl)-beta-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the glucopyranoside are protected using phenylmethyl (benzyl) groups to prevent unwanted reactions during subsequent steps.
Azidation: The 2-deoxy position is then azidated using reagents such as sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Deprotection: Finally, the phenylmethyl groups are removed under specific conditions, such as hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques like crystallization, chromatography, and recrystallization to obtain high-purity products.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenylmethyl 2-azido-2-deoxy-3,6-bis-O-(phenylmethyl)-beta-D-glucopyranoside undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new compounds.
Oxidation: The phenylmethyl groups can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), methanol.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
Amines: Formed by the reduction of the azido group.
Substituted Glucopyranosides: Formed by nucleophilic substitution reactions.
Oxidized Products: Formed by the oxidation of phenylmethyl groups.
Scientific Research Applications
Phenylmethyl 2-azido-2-deoxy-3,6-bis-O-(phenylmethyl)-beta-D-glucopyranoside has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Employed in the development of bioactive compounds and studying carbohydrate-protein interactions.
Medicine: Investigated for its potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of phenylmethyl 2-azido-2-deoxy-3,6-bis-O-(phenylmethyl)-beta-D-glucopyranoside involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, influencing their activity.
Pathways: It can modulate biochemical pathways, such as glycosylation processes, by acting as a substrate or inhibitor.
Comparison with Similar Compounds
Phenylmethyl 2-azido-2-deoxy-3,6-bis-O-(phenylmethyl)-beta-D-glucopyranoside can be compared with similar compounds like:
Phenylmethyl 2-azido-2-deoxy-beta-D-glucopyranoside: Lacks the additional phenylmethyl groups, resulting in different chemical properties.
Phenylmethyl 2-deoxy-3,6-bis-O-(phenylmethyl)-beta-D-glucopyranoside: Lacks the azido group, affecting its reactivity and applications.
2-Azido-2-deoxy-beta-D-glucopyranoside: A simpler structure with fewer modifications, leading to different uses and properties.
The uniqueness of phenylmethyl 2-azido-2-deoxy-3,6-bis-O-(phenylmethyl)-beta-D-glucopyranoside lies in its combination of azido and phenylmethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H29N3O5 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6R)-5-azido-4,6-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol |
InChI |
InChI=1S/C27H29N3O5/c28-30-29-24-26(33-17-21-12-6-2-7-13-21)25(31)23(19-32-16-20-10-4-1-5-11-20)35-27(24)34-18-22-14-8-3-9-15-22/h1-15,23-27,31H,16-19H2/t23-,24-,25-,26-,27-/m1/s1 |
InChI Key |
HEPLJHDCXLLGPB-RFNQJFSXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)N=[N+]=[N-])OCC4=CC=CC=C4)O |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)N=[N+]=[N-])OCC4=CC=CC=C4)O |
Origin of Product |
United States |
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